molecular formula C12H12FNO2 B3364136 (R)-3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid CAS No. 1103518-40-6

(R)-3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid

Cat. No.: B3364136
CAS No.: 1103518-40-6
M. Wt: 221.23 g/mol
InChI Key: BLEQJARIPMGEMW-SSDOTTSWSA-N
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Description

(R)-3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid is a chiral indole derivative characterized by a fluorinated indole core linked to a 2-methyl-propionic acid moiety. Key structural features include:

  • 5-Fluoroindole core: Enhances electronic effects and metabolic stability compared to non-fluorinated analogs.
  • Chiral center (R-configuration): Critical for stereospecific interactions in biological systems.
  • 2-Methyl-propionic acid side chain: Influences solubility, lipophilicity, and binding affinity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-7(12(15)16)4-8-6-14-11-3-2-9(13)5-10(8)11/h2-3,5-7,14H,4H2,1H3,(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEQJARIPMGEMW-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233593
Record name (αR)-5-Fluoro-α-methyl-1H-indole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103518-40-6
Record name (αR)-5-Fluoro-α-methyl-1H-indole-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103518-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-5-Fluoro-α-methyl-1H-indole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Propionic Acid Side Chain: The propionic acid side chain can be introduced through a Friedel-Crafts acylation reaction, followed by reduction and subsequent oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for ®-3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Routes & Key Intermediate Reactions

The compound’s synthesis relies on strategic functionalization of the indole ring and propionic acid side chain:

a) Fischer Indolization

  • Primary step : Condensation of 4-fluorophenylhydrazine hydrochloride with methyl 4-ketocyclohexanecarboxylate under acidic conditions (AcOH, 80°C) yields the indole scaffold .

  • Yield : Up to 90% for intermediates like methyl 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoate .

b) Friedel-Crafts Acylation

  • Introduces the propionic acid side chain via boron Lewis acid (PhBCl₂)-mediated activation of nitriles or acyl chlorides .

  • Conditions : CH₂Cl₂, room temperature, 2–6 hours.

  • Key product : 3-acylindole derivatives with retained stereochemistry .

Oxidation & Reduction Reactions

Reaction TypeReagents/ConditionsProductsYield/SelectivitySource
Oxidation KMnO₄ (acidic)3-(5-Fluoro-indolyl)ketone72%
Reduction LiAlH₄ in THF3-(5-Fluoro-indolyl)propanol85%
Decarboxylation CuO, Quinoline (200°C)3-(5-Fluoro-indolyl)propane68%
  • Notable finding : Fluorine at C5 stabilizes the indole ring during oxidation, reducing side-product formation .

Substitution Reactions

The fluorine atom participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

a) Halogen Exchange

  • Reagents : BCl₃, AlCl₃, or Selectfluor® .

  • Products : Chloro- or bromo-indole analogs (e.g., 5-Cl or 5-Br derivatives) .

  • Limitation : Steric hindrance at C2 (methyl group) reduces NAS efficiency at C5 .

b) Esterification

  • Reaction : Ethanol/H₂SO₄ converts the carboxylic acid to ethyl ester.

  • Yield : 89% for ethyl 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoate.

  • Hydrolysis : NaOH/EtOH reforms the acid with >95% recovery.

Catalytic Functionalization

Boron Lewis acids (e.g., PhBCl₂) enable regioselective modifications:

  • C3-Acylation : Nitriles react at the indole C3 position to form ketones or amines post-reduction .

  • Example : Reaction with trichloroacetonitrile yields 3-(α-trichloroacetyl)indole (62% yield) .

Comparative Reactivity Analysis

PositionReactivity TrendInfluencing Factor
C3 High (Friedel-Crafts active)Electron-rich indole ring
C5 (F) Moderate (NAS requires harsh conditions)Fluorine’s electronegativity
C2 (CH₃) Low (steric hindrance)Methyl group bulk
  • Key insight : Methyl at C2 directs electrophiles to C3, while fluorine at C5 moderates ring electronics .

Biological Activity & Reaction Byproducts

  • Antimicrobial activity : MIC = 32 µg/mL against S. aureus and E. coli .

  • Cytotoxicity : CC₅₀ > 500 µM in THP-1 cells, indicating low toxicity .

Industrial-Scale Optimization

  • Flow chemistry : Continuous synthesis reduces reaction time by 40% compared to batch methods .

  • Purification : Crystallization from EtOAc/hexane achieves >99% purity .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for designing fluorinated indole derivatives with tailored biological properties. Future research should explore enantioselective catalysis to optimize its synthetic routes further.

Scientific Research Applications

Antimicrobial Properties

Research indicates that (R)-3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli32

The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies reveal cytotoxic effects against several cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7).

Cell LineIC50 (µM)Mechanism of Action
HCT-11610Induction of apoptosis via caspase activation
MCF-715ROS generation leading to cell death

A notable study highlighted that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics. In vivo studies demonstrated moderate oral bioavailability (approximately 63%) and good stability in human microsomes, suggesting its potential for therapeutic applications.

Case Study 1: Anticancer Activity

In a study involving HCT-116 cells, the compound was shown to induce apoptosis effectively:

  • IC50 Value : Approximately 10 µM
  • Mechanism : Increased caspase activity leading to DNA fragmentation.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, yielding MIC values of 32 µg/mL for both strains.

Mechanism of Action

The mechanism of action of ®-3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the indole ring can enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Amino Acid Derivatives

(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic Acid (D-5-Fluorotryptophan)
  • Structure: Features an α-amino acid backbone instead of propionic acid.
  • Molecular Weight : 222.22 g/mol (C₁₁H₁₁FN₂O₂) .
  • Purity : >98% (commercial availability) .
  • Applications : Used in peptide synthesis and as a metabolic probe due to its fluorinated indole moiety.
  • Key Differences: The amino group enables participation in peptide bonds, unlike the carboxylic acid group in the target compound, which may limit its use in peptide-based therapeutics.
(S)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic Acid
  • Structure : Fluoro substitution at indole’s 4-position instead of 5-position.
  • Molecular Weight : Similar to D-5-Fluorotryptophan but with altered regiochemistry .
  • Impact : Positional isomerism affects receptor binding; 4-fluoro derivatives may exhibit distinct biological activity profiles.

Mercapto and Propenoic Acid Derivatives

3-(5-Fluoro-1H-indol-3-yl)-2-mercapto-2-propenoic Acid
  • Structure : Contains a thiol (-SH) group and α,β-unsaturated carboxylic acid.
  • Molecular Weight: 237.25 g/mol (C₁₁H₈FNO₂S) .
  • Key Differences : The unsaturated backbone and thiol group confer distinct chemical reactivity compared to the saturated propionic acid chain in the target compound.

Indole-Acetic Acid Derivatives

2-(5-Phenyl-1H-indol-1-yl)acetic Acid
  • Structure : Acetic acid substituent at indole’s 1-position with a phenyl group at the 5-position.
  • Synthesis: Prepared via bromination and methanol sodium treatment .
  • Key Differences : The phenyl group increases hydrophobicity, while the acetic acid chain at N1 alters spatial orientation, reducing compatibility with targets requiring 3-substituted indoles.

Amine Derivatives

(R)-1-(5-Fluoro-1H-indol-3-yl)propan-2-amine
  • Structure : Amine group replaces the carboxylic acid.
  • Molecular Weight : 192.23 g/mol (C₁₁H₁₃FN₂) .
  • Applications : Likely acts as a neurotransmitter analog (e.g., serotonin derivative) due to the amine functionality.
  • Key Differences : The absence of a carboxylic acid limits its use in pH-dependent binding but enhances blood-brain barrier permeability.

Structural and Functional Analysis Table

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications/Notes Evidence ID
(R)-3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid 5-Fluoroindole + 2-methyl-propionic acid Carboxylic acid, chiral center Not explicitly provided Hypothesized enzyme inhibition or anti-inflammatory roles N/A
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid 5-Fluoroindole + α-amino acid Amino acid, chiral center 222.22 Peptide synthesis, metabolic studies
3-(5-Fluoro-1H-indol-3-yl)-2-mercapto-2-propenoic acid 5-Fluoroindole + thiol-propenoic acid Thiol, α,β-unsaturated acid 237.25 Antioxidant, enzyme inhibition
2-(5-Phenyl-1H-indol-1-yl)acetic acid N1-acetic acid + 5-phenylindole Acetic acid, phenyl group ~285.3 (estimated) Hydrophobic interaction studies

Research Findings and Implications

  • Stereochemistry Matters : The (R)-configuration in fluorinated indole derivatives enhances target specificity, as seen in D-5-Fluorotryptophan’s role in chiral peptide synthesis .
  • Fluorine Position Impacts Bioactivity : 5-Fluoro substitution (vs. 4- or 6-fluoro) optimizes electronic effects and binding in indole-based inhibitors .
  • Functional Group Trade-offs : Carboxylic acids (e.g., propionic acid) improve solubility but may reduce membrane permeability compared to amine derivatives .

Biological Activity

Overview

(R)-3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of a fluorine atom in its structure enhances its biological properties, making it a valuable compound for medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can increase the compound's binding affinity and selectivity, influencing various biological pathways. This compound has been studied for its potential use in drug development aimed at targeting specific enzymes or receptors involved in disease processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown cytotoxic effects against various cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7). Mechanistic studies suggest that it induces apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS) .

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on HCT-116 cells, researchers observed a dose-dependent decrease in cell viability. The compound induced apoptosis, as evidenced by increased caspase activity and DNA fragmentation. The IC50 value was determined to be approximately 10 µM, indicating potent anticancer activity .

Cell LineIC50 (µM)Mechanism of Action
HCT-11610Induction of apoptosis via caspase activation
MCF-715ROS generation leading to cell death

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting it could be developed as a novel antimicrobial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Pharmacokinetics

Pharmacokinetic studies have shown that this compound possesses favorable absorption characteristics. In vivo studies demonstrated moderate oral bioavailability (approximately 63%) and good stability in human microsomes, suggesting its potential for oral administration in therapeutic applications .

Q & A

Q. What is the standard synthetic route for (R)-3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 5-fluoroindole derivatives with rhodanine-3-propionic acid or related precursors in glacial acetic acid with sodium acetate as a catalyst. For example, a mixture of 3-formyl-1H-indole-2-carboxylic acid derivatives and thiazolidinone precursors is refluxed for 3–5 hours, followed by recrystallization from acetic acid. Structural confirmation is achieved via 1^1H and 13^13C NMR and mass spectrometry .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., indole NH, methyl groups), while 13^13C NMR confirms carbon backbone and fluorine coupling patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • IR spectroscopy : Functional groups like carboxylic acid (-COOH) and indole rings are validated via characteristic absorption bands .

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

Standard assays include:

  • Antioxidant activity : DPPH radical scavenging or FRAP assays.
  • Anti-inflammatory testing : Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.
  • Enzyme inhibition : Assays targeting metabolic enzymes (e.g., α-glucosidase for antidiabetic potential). These methods are adapted from marine bioactive compound studies, where similar indole derivatives are screened .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to test include:

  • Catalyst loading : Adjust sodium acetate or acetic acid ratios to enhance condensation efficiency.
  • Reaction time and temperature : Prolonged reflux (5–7 hours) may improve product formation but risks side reactions.
  • Solvent alternatives : Replace glacial acetic acid with trifluoroacetic acid (TFA) for milder conditions. Monitor progress using TLC or HPLC to identify optimal parameters .

Q. How should researchers resolve contradictions between theoretical and experimental spectral data?

  • Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental results.
  • Isotopic labeling : Introduce 2^2H or 13^13C labels to trace unexpected peaks.
  • Controlled degradation studies : Assess sample stability (e.g., exposure to light, heat) to identify artifacts caused by decomposition .

Q. What strategies are recommended for elucidating the mechanism of action in pharmacological studies?

  • Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify protein binding partners.
  • Metabolic profiling : LC-MS/MS to track metabolite formation in cell lysates.
  • Gene expression analysis : RNA sequencing or qPCR to study downstream pathways (e.g., NF-κB for anti-inflammatory effects). These approaches are derived from studies on structurally related indole alkaloids .

Q. How can researchers address low solubility in biological assays?

  • Prodrug synthesis : Modify the carboxylic acid group to esters or amides for enhanced membrane permeability.
  • Co-solvent systems : Use DMSO-PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

Methodological Considerations

  • Synthetic reproducibility : Always validate purity via HPLC (>95%) and elemental analysis.
  • Data validation : Cross-check spectral data with synthetic intermediates (e.g., confirm absence of unreacted aldehyde peaks in NMR) .
  • Bioassay controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and vehicle controls to exclude solvent effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid

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